REACTION_CXSMILES
|
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a tubular reactor, there was packed
|
Type
|
WAIT
|
Details
|
per hour to subject
|
Type
|
CUSTOM
|
Details
|
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
|
Type
|
CUSTOM
|
Details
|
was produced in a space time yield of 95 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C]=O.[H][H].N([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=O.[CH:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:13].[CH2:19]([OH:23])CCC>[Pd]>[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[C:19]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])=[O:23] |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a tubular reactor, there was packed
|
Type
|
WAIT
|
Details
|
per hour to subject
|
Type
|
CUSTOM
|
Details
|
the gaseous mixture to reaction at a reaction temperature of 120° C. under ambient pressure
|
Type
|
CUSTOM
|
Details
|
was produced in a space time yield of 95 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |